molecular formula C20H32O3 B076993 5alpha-Androstan-3beta-ol-17beta-carboxylic acid CAS No. 15173-54-3

5alpha-Androstan-3beta-ol-17beta-carboxylic acid

Cat. No.: B076993
CAS No.: 15173-54-3
M. Wt: 320.5 g/mol
InChI Key: KAYYIYDHRSEWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-3beta-ol-17beta-carboxylic acid typically involves the reduction of 5alpha-Androstan-3beta-ol-17-one followed by carboxylation. The reduction can be achieved using sodium borohydride (NaBH4) in methanol, while the carboxylation step can be performed using carbon dioxide (CO2) under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic reduction and carboxylation processes are often employed to achieve high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: 5alpha-Androstan-3beta,17beta-dione

    Reduction: 5alpha-Androstan-3beta-ol-17beta-methanol

    Substitution: Various substituted derivatives depending on the reagent used

Comparison with Similar Compounds

Uniqueness: 5alpha-Androstan-3beta-ol-17beta-carboxylic acid is unique due to its specific hydroxylation and carboxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of steroid chemistry .

Properties

IUPAC Name

3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h12-17,21H,3-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYYIYDHRSEWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934338
Record name 3-Hydroxyandrostane-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15173-54-3
Record name NSC179301
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyandrostane-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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